molecular formula C19H24N4O5S B2408293 Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034575-42-1

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2408293
CAS RN: 2034575-42-1
M. Wt: 420.48
InChI Key: XLKNXUVKWYMHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-((3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Agents

Synthesis and Antibacterial Evaluation : Research into heterocyclic compounds containing a sulfonamido moiety has revealed potential applications as antibacterial agents. The synthesis of novel heterocyclic compounds, through the reaction of various active methylene compounds, has shown that eight compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Methylcarbamates : Modifications of carbamates, including hydrolysis, oxidation, and conjugation, have been studied for their antimicrobial properties. This research has provided insights into the biochemical pathways and potential applications of these compounds in controlling microbial infections (Knaak, 1971).

Anticancer Research

Anti-angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential in anticancer research. These compounds blocked the formation of blood vessels in vivo and exhibited DNA cleavage activities, suggesting their applicability as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Enzyme Inhibition for Therapeutic Research

Oxidative Metabolism in Antidepressant Research : The study on the metabolism of Lu AA21004, a novel antidepressant, involved identifying the enzymes responsible for its oxidative metabolism. This research is crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of new drugs (Hvenegaard et al., 2012).

Neurological and Chemical Warfare Agent Research

Reactivation of Aged Acetylcholinesterase : A study on dimethyl(pyridin-2-yl)sulfonium based oxime aimed to reverse the aging process of organophosphorus inhibited acetylcholinesterase, a target for both neurological research and chemical warfare agent detoxification. This research highlights the potential for developing compounds that can mitigate the effects of organophosphorus poisoning (Chandar, Lo, & Ganguly, 2014).

Mechanism of Action

Target of Action

It is structurally similar to imatinib , a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.

Mode of Action

Based on its structural similarity to imatinib , it can be inferred that it might interact with its targets in a similar manner. Imatinib binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

properties

IUPAC Name

methyl N-[4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-11-18(21-14(2)20-13)28-16-5-4-10-23(12-16)29(25,26)17-8-6-15(7-9-17)22-19(24)27-3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKNXUVKWYMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.